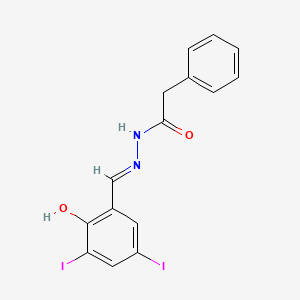![molecular formula C18H28N2O2 B6105032 2-{2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6105032.png)
2-{2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]ethoxy}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]ethoxy}ethanol, also known as TNE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TNE is a member of the family of compounds known as piperazines, which have been shown to have a wide range of biological activities.
作用機序
The exact mechanism of action of 2-{2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]ethoxy}ethanol is not well understood, but it is thought to act on a number of different receptors in the brain. This compound has been shown to bind to the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the alpha-2 adrenergic receptor. It is thought that these interactions may be responsible for the effects of this compound on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety and increase locomotor activity. This compound has also been shown to have analgesic effects, reducing pain sensitivity in animals. Additionally, this compound has been shown to have sedative effects, reducing the activity of the central nervous system.
実験室実験の利点と制限
One of the main advantages of 2-{2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]ethoxy}ethanol for lab experiments is its high purity level. This compound can be synthesized with a high degree of purity, making it a useful tool for studying the effects of specific compounds on biological systems. However, one of the limitations of this compound is its potential for off-target effects. Because this compound interacts with a number of different receptors in the brain, it may be difficult to isolate the effects of this compound on specific pathways.
将来の方向性
There are a number of potential future directions for research on 2-{2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]ethoxy}ethanol. One area of research could be to further investigate the mechanisms of action of this compound, particularly its interactions with specific receptors in the brain. Additionally, research could be conducted to investigate the potential therapeutic applications of this compound, particularly in the treatment of anxiety, depression, and pain. Finally, research could be conducted to investigate the potential for this compound to be used as a tool for studying the mechanisms of different biological processes.
合成法
The synthesis of 2-{2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]ethoxy}ethanol involves the reaction of 1-(2-hydroxyethoxy)ethyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine with hydrochloric acid and sodium borohydride. This reaction results in the formation of this compound as a white crystalline solid with a high purity level.
科学的研究の応用
2-{2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been shown to have a number of effects on the central nervous system. This compound has been shown to have anxiolytic, sedative, and analgesic effects, making it a potentially useful tool for studying the mechanisms of these processes.
特性
IUPAC Name |
2-[2-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-12-14-22-13-11-19-7-9-20(10-8-19)18-6-5-16-3-1-2-4-17(16)15-18/h1-4,18,21H,5-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQFBJXTEWOFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-(3-pyridinylmethyl)-1H-pyrazol-5-amine](/img/structure/B6104958.png)
![2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6104973.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6104974.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)
![N-cyclooctyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6104995.png)
![phenyl(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6105014.png)
![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6105019.png)
![4-[(4-hydroxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6105027.png)
![5-bromo-N-[3-(butyrylamino)phenyl]-2-iodobenzamide](/img/structure/B6105029.png)
![5-ethyl-2-mercapto-6-methyl-3-(1H-pyrazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105039.png)
![methyl 4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6105041.png)
![1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6105047.png)